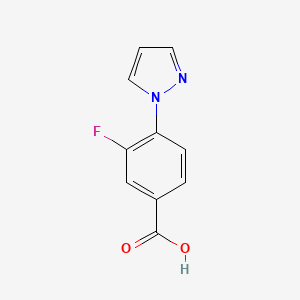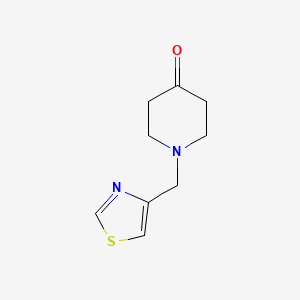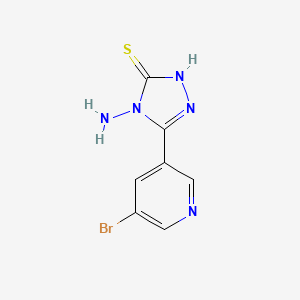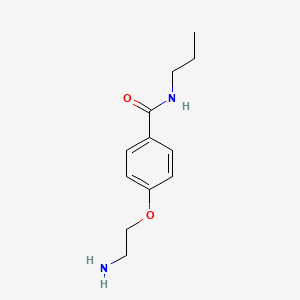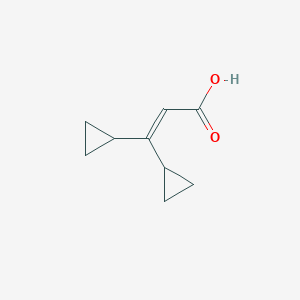![molecular formula C9H9F3N4O3 B1437435 Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate CAS No. 940271-58-9](/img/structure/B1437435.png)
Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Descripción general
Descripción
The compound “Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate” is a nitrogen-containing heterocyclic compound . It belongs to the class of triazolo[4,3-a]pyrazine derivatives .
Synthesis Analysis
The synthesis of such compounds involves aromatic nucleophilic substitution and other techniques . The structures of these compounds are characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a triazolo[4,3-a]pyrimidine core . Triazole compounds contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors .Aplicaciones Científicas De Investigación
Synthetic Pathways and Ring-chain Isomerism
A study by Pryadeina et al. (2008) discusses the cyclisation of related compounds leading to ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates. These compounds exhibit ring–chain isomerism in solution, influenced by solvent and polyfluoroalkyl substituent length, transitioning to ethyl 3-polyfluoroalkyl-3-oxo-2-{([1,2,4]triazol-3-yl)aminomethylidene}propionates via heterocyclic ring opening. This highlights the chemical flexibility and potential for derivative synthesis of compounds within this chemical class (Pryadeina et al., 2008).
Structural Analogues and Tuberculostatic Activity
Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent, showing the synthetic versatility of triazolopyrimidine derivatives. These compounds were evaluated for their tuberculostatic activity, demonstrating the potential pharmaceutical applications of this chemical scaffold (Titova et al., 2019).
Mechanistic Insights into Chemical Transformations
Research by Lashmanova et al. (2019) involved the preparation of triazolo[4,3-a]pyrimidines by reducing related compounds, providing valuable mechanistic insights into the chemical transformations that these compounds can undergo. The structural confirmation through single crystal X-ray diffraction data underpins the detailed understanding of their chemical structure (Lashmanova et al., 2019).
Green Chemistry Approaches
A study by Khaligh et al. (2020) introduced a new additive for the preparation of triazolopyrimidine derivatives, emphasizing the importance of eco-friendly and practical synthetic methodologies in the field of green chemistry. This additive facilitated the synthesis under mild conditions, showcasing the compound's adaptability to environmentally conscious chemical processes (Khaligh et al., 2020).
Antitumor Activity Evaluation
Gomha et al. (2017) synthesized a novel compound within this class and evaluated its antitumor activities against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated significant potency, suggesting the relevance of these compounds in the search for new anticancer agents (Gomha et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-hydroxy-5-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4O3/c1-2-19-6(17)5-3-13-7-15-14-4-16(7)8(5,18)9(10,11)12/h3-4,18H,2H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYCHJBVUUHMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NN=CN2C1(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



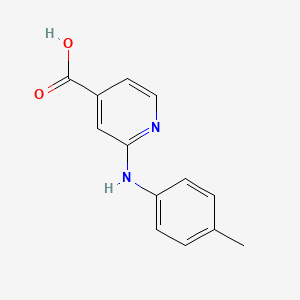
![Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1437356.png)
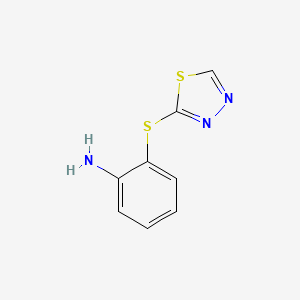
![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)
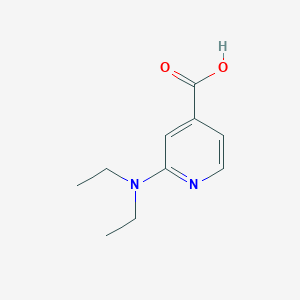
![Ethyl 2-[(2-fluorophenyl)amino]acetate](/img/structure/B1437360.png)
![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)
